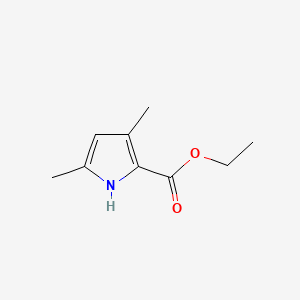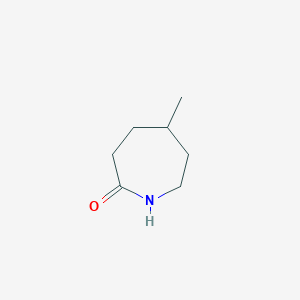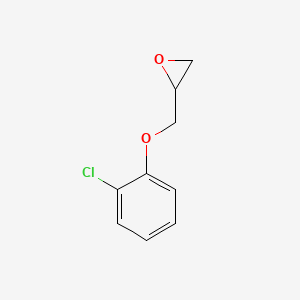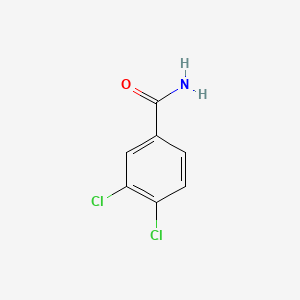
3-Methylimidazolidine-2,4-dione
Overview
Description
Mechanism of Action
Target of Action
This compound is a derivative of hydantoin , which is known to exhibit diverse biological and pharmacological activities . .
Biochemical Pathways
3-Methylimidazolidine-2,4-dione is a type of hydantoin . Hydantoins are involved in the arginine and proline metabolism pathway . .
Result of Action
It has been suggested that hydantoin derivatives can be useful in the design and synthesis of compounds with anticancer activity against human liver hepatocellular carcinoma hepg2 cells .
Biochemical Analysis
Biochemical Properties
3-Methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, including N-methylhydantoin amidohydrolase, which is involved in the degradation of creatinine. This enzyme catalyzes the hydrolysis of this compound to produce N-carbamoylsarcosine and ammonia. The interaction between this compound and N-methylhydantoin amidohydrolase is crucial for the proper functioning of the creatinine degradation pathway .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of receptor-interacting serine/threonine protein kinase 1 (RIPK1), which plays a key role in regulating cell death and inflammation. By inhibiting RIPK1, this compound can prevent necroptosis, a form of programmed cell death, and reduce inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of RIPK1 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules involved in necroptosis. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under normal storage conditions, with minimal degradation observed. Long-term studies have shown that this compound can maintain its inhibitory effects on RIPK1 and other cellular targets, leading to sustained reductions in cell death and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit RIPK1 and reduce inflammation without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of creatinine. It interacts with enzymes such as N-methylhydantoin amidohydrolase, which catalyzes the hydrolysis of this compound to produce N-carbamoylsarcosine and ammonia. This reaction is a key step in the creatinine degradation pathway and is essential for maintaining proper metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, where it exerts its biochemical effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. It has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct this compound to its sites of action. By understanding the subcellular localization of this compound, researchers can gain insights into its molecular mechanisms and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylimidazolidine-2,4-dione can be synthesized through several methods. One common method involves the reaction of hydantoin with N,N-dimethylacetamide dimethyl acetal in toluene. The mixture is heated at 110°C for two hours, then cooled to room temperature and further to 0°C. The resulting precipitate is collected by filtration, washed with toluene, and dried in vacuo to yield the compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It can undergo substitution reactions, particularly iodination, to form iodinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Iodination is typically carried out using iodine monochloride.
Major Products:
Oxidation: Imidazolidine derivatives.
Reduction: Various reduced imidazolidine compounds.
Substitution: Iodinated imidazolidine derivatives.
Scientific Research Applications
3-Methylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It plays a role in studies related to high-energy phosphate metabolism.
Medicine: It is investigated for its potential therapeutic effects, particularly in metabolic disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Hydantoin: A precursor in the synthesis of 3-Methylimidazolidine-2,4-dione.
Imidazolidine-2,4-dione: A structurally similar compound with different substituents.
Uniqueness: this compound is unique due to its specific methyl group at the third position, which imparts distinct chemical and biological properties. This methyl group influences its reactivity and interaction with biological molecules, making it a valuable compound in various research applications .
Properties
IUPAC Name |
3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQQHYDUINOMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218556 | |
| Record name | 2,4-Imidazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6843-45-4 | |
| Record name | 2,4-Imidazolidinedione, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Imidazolidinedione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving 3-Methylimidazolidine-2,4-dione highlighted in the research?
A1: The research highlights the use of this compound derivatives as dipolarophiles in 1,3-dipolar cycloaddition reactions. For instance, (5Z)-1-acyl-5-(cyanomethylidene)-3-methylimidazolidine-2,4-diones readily react with various 1,3-dipoles, leading to the formation of spirohydantoin derivatives or, under specific conditions, pyrazole- or isoxazole-carboxamides. []
Q2: Can you elaborate on the mechanism of cyclization to form this compound?
A2: Research indicates that the acid-catalyzed cyclization of N-(methylaminocarbonyl)glycine to this compound likely involves a rate-determining ring closure of the neutral substrate occurring simultaneously with the protonation of the carboxy oxygen. This finding challenges conventional understanding of acid-catalyzed amide hydrolysis mechanisms. []
Q3: Are there any interesting applications of this compound derivatives in organic synthesis?
A3: Yes, the research demonstrates the use of this compound derivatives in synthesizing novel heterocyclic systems. Specifically, a study showcased the synthesis of 4‐(2‐Hydroxy‐1‐methyl‐5‐oxo‐1H‐imidazol‐4(5H)‐ylidene)‐5‐oxo‐1‐aryl‐4,5‐dihydro‐1H‐pyrrole‐3‐carboxylates, a new triazafulvalene system, utilizing a reaction sequence involving (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione. []
Q4: Has this compound been investigated for any potential biological activity?
A4: While the provided research primarily focuses on the chemical reactivity of this compound derivatives, one study explored the biological activity of a specific derivative, 5-((7-Chloro-6-fluoro-1h-indol-3-yl)methyl)-3-methylimidazolidine-2,4-dione. This compound exhibited potential as a RIP1 inhibitor and showed protective effects against LPS/D-galactosamine-induced liver failure. []
Q5: How does the equilibrium of this compound formation behave in aqueous solutions?
A5: Studies have determined that the equilibrium constant for the formation of this compound from N-(methylaminocarbonyl)glycine in water at 25°C falls between 103 and 106. The slow reaction rate at neutral pH values makes a precise determination challenging. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















